2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and organo-catalysis. For example, the synthesis of methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate was achieved using a one-pot reaction with urea as an organo-catalyst at room temperature, yielding a 92% yield (Sharma et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds often exhibits heterocyclic rings adopting specific conformations, such as boat conformations, with distinct dihedral angles between phenyl rings and nitro groups. For instance, the crystal structures of some pyran derivatives have shown molecules with boat conformations and specific dihedral angles (Nesterov et al., 2001).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, including Michael-Wittig reactions, which result in highly functionalized products (Moorhoff, 1997). These reactions are crucial for synthesizing complex organic molecules.
Physical Properties Analysis
The physical properties, such as crystal structure and conformation, are essential in understanding the compound's behavior. X-ray crystallography studies have revealed detailed insights into the compound's crystal structure, demonstrating various conformations and hydrogen bonding patterns (Wang et al., 2004).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity and stability, are influenced by its molecular structure. Density functional theory (DFT) studies provide insights into the electronic properties, including HOMO-LUMO analysis and molecular electrostatic surface potential, which are essential for understanding its reactivity (Adole et al., 2021).
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2,4-dimethyl-6-oxopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-9-4-5-12(7-13(9)18(22)23)14(19)8-24-17(21)16-10(2)6-15(20)25-11(16)3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBADWQUUVXVQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(OC(=O)C=C2C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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